8-Methoxy-8-oxooct-4-enoate
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Overview
Description
8-Methoxy-8-oxooct-4-enoate is a chemical compound with the molecular formula C9H14O3 It is an ester derivative, characterized by the presence of a methoxy group and a keto group on an octenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-8-oxooct-4-enoate typically involves the esterification of 8-methoxy-8-oxooct-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-8-oxooct-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-methoxy-8-oxooct-4-enoic acid.
Reduction: Reduction of the keto group can yield 8-methoxy-8-hydroxyoct-4-enoate.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 8-Methoxy-8-oxooct-4-enoic acid.
Reduction: 8-Methoxy-8-hydroxyoct-4-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Methoxy-8-oxooct-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-8-oxooct-4-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-8-oxooctanoate: Similar structure but lacks the double bond present in 8-Methoxy-8-oxooct-4-enoate.
8-Methoxy-8-oxooct-4-enoic acid: The acid form of the compound.
8-Methoxy-8-hydroxyoct-4-enoate: The reduced form of the compound.
Uniqueness
This compound is unique due to the presence of both a methoxy group and a keto group on an octenoate backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64252-89-7 |
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Molecular Formula |
C9H13O4- |
Molecular Weight |
185.20 g/mol |
IUPAC Name |
8-methoxy-8-oxooct-4-enoate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-3H,4-7H2,1H3,(H,10,11)/p-1 |
InChI Key |
PYPIVBPZJONSOB-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCC=CCCC(=O)[O-] |
Origin of Product |
United States |
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